
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid is an organic phosphorus compound. It is known for its applications in various fields such as agriculture, rubber, and coatings industries. This compound is a colorless crystalline solid that is soluble in water and some organic solvents. It has acidic properties and can react with bases to form salts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with sodium hypochlorite to form phenylmethanol, which is then subjected to condensation, oxidation, and acidification reactions to yield the desired product . Another method involves the hydrolysis of phosphinates and phosphonates under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yield. Safety measures are crucial during production due to the compound’s reactivity and potential hazards .
Analyse Chemischer Reaktionen
Types of Reactions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different industries .
Wissenschaftliche Forschungsanwendungen
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as a flame retardant, stabilizer, and decolorizing agent in various industrial processes
Wirkmechanismus
The mechanism of action of (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid
- Phosphonic acid
- Phosphinic acid
Comparison
Compared to phosphoric, phosphonic, and phosphinic acids, (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has unique properties due to the presence of the hydroxymethyl and methoxyphenyl groupsIts ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
918955-66-5 |
|---|---|
Molekularformel |
C8H11O4P |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
hydroxymethyl-(2-methoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C8H11O4P/c1-12-7-4-2-3-5-8(7)13(10,11)6-9/h2-5,9H,6H2,1H3,(H,10,11) |
InChI-Schlüssel |
KRFLAHOYWZXGKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(=O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


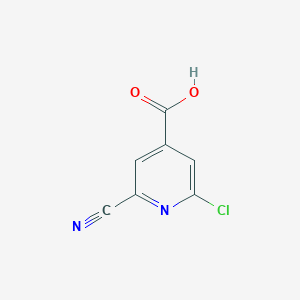
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
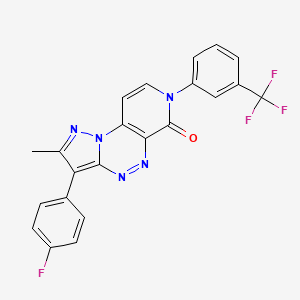
![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
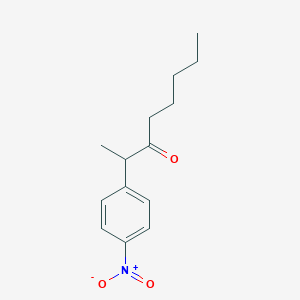
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
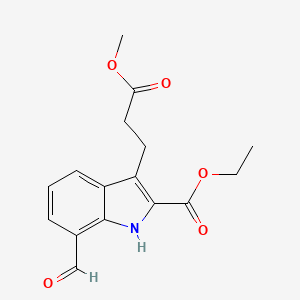
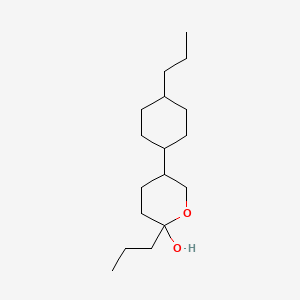
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)

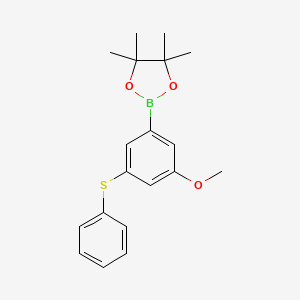
![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
